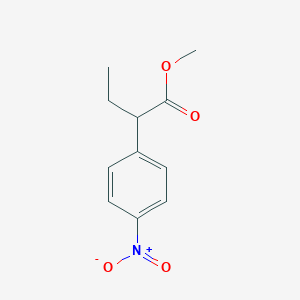

Methyl 2-(4-nitrophenyl)butanoate

Description

Contextualization within Nitroaromatic Esters and Butanoate Derivatives

To fully appreciate the scientific role of Methyl 2-(4-nitrophenyl)butanoate, it is essential to understand its classification within two significant families of organic compounds: nitroaromatic esters and butanoate derivatives.

Nitroaromatic Esters are characterized by two key functional groups: a nitro group (—NO₂) attached to an aromatic ring and an ester group (—COOR). nih.govacs.org The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring and the molecule as a whole. nih.gov These compounds are foundational in the synthesis of a wide array of industrial products, including dyes, polymers, pesticides, and pharmaceuticals. nih.gov The synthesis of nitroaromatics typically involves electrophilic nitration, where a nitronium ion (NO₂⁺) is introduced to an aromatic substrate. nih.gov

Butanoate Derivatives , also known as butyrates, are salts or esters of butanoic acid (butyric acid). researchgate.net Butanoate esters are known for their characteristic fruity odors and are widely used in the food and fragrance industries. researchgate.net Beyond their sensory properties, butanoic acid and its derivatives are of interest for their biological activities and serve as versatile building blocks in organic synthesis for creating more complex molecules with potential therapeutic applications. researchgate.netbiointerfaceresearch.comnih.govnih.gov

This compound sits (B43327) at the intersection of these two classes. It possesses the reactive nitro-substituted aromatic system and the functional ester handle of a butanoate derivative. This dual character makes it a molecule of considerable interest for synthetic chemists seeking to construct complex molecular targets.

| Compound Class | Key Features | Common Applications | Reference |

|---|---|---|---|

| Nitroaromatic Compounds | - Contains one or more —NO₂ groups on an aromatic ring.

| - Synthesis of dyes, pesticides, explosives, and pharmaceuticals. | nih.gov |

| Butanoate Esters | - Esters of butanoic acid.

| - Flavor and fragrance agents.

| researchgate.netresearchgate.net |

Significance as a Synthetic Intermediate and Probe Molecule

The structure of this compound makes it a valuable asset in chemical research, primarily as a synthetic intermediate and potentially as a probe molecule.

As a synthetic intermediate , the compound offers multiple reaction sites. The nitro group can be readily reduced to an amino group (—NH₂), which is a gateway to a vast range of other functionalities, such as amides, sulfonamides, and diazonium salts, essential for creating diverse molecular structures, including dyes and pharmaceuticals. nih.gov The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(4-nitrophenyl)butyric acid, or converted to other esters or amides. The presence of these two distinct functional groups allows for selective chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

The concept of this compound as a probe molecule is based on the well-established use of similar compounds, particularly its isomer 4-nitrophenyl butyrate (B1204436) (p-NPB). Nitrophenyl esters are frequently used as substrates in enzyme assays. nih.govsemanticscholar.org In these assays, an enzyme such as a lipase (B570770) or esterase cleaves the ester bond. nih.govresearchgate.net This hydrolysis releases the 4-nitrophenolate (B89219) anion, a chromophore that is intensely yellow and can be easily quantified using a spectrophotometer. semanticscholar.orgresearchgate.net The rate of color formation is directly proportional to the enzyme's activity. Given this precedent, this compound is a candidate for similar applications, potentially serving as a substrate to probe the activity and specificity of various hydrolytic enzymes. nih.govsemanticscholar.orgresearchgate.netrsc.org

Properties

IUPAC Name |

methyl 2-(4-nitrophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-10(11(13)16-2)8-4-6-9(7-5-8)12(14)15/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRSBLADCYAQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595911 | |

| Record name | Methyl 2-(4-nitrophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24646-25-1 | |

| Record name | Methyl 2-(4-nitrophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Methyl 2 4 Nitrophenyl Butanoate

Nucleophilic Reactivity and Substitution Reactions

The ester functionality in methyl 2-(4-nitrophenyl)butanoate is a primary site for chemical reactions, particularly nucleophilic acyl substitution. The electron-withdrawing nature of the carbonyl group polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The general mechanism for nucleophilic attack on the ester group of this compound involves a two-step process: nucleophilic addition followed by elimination. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. This intermediate is transient and collapses by reforming the carbon-oxygen double bond and eliminating the methoxy (B1213986) group (-OCH₃) as a leaving group, resulting in a new carbonyl compound. This addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions.

The ester group of this compound can react with a variety of nucleophiles, leading to different transformation products.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester undergoes hydrolysis. This reaction yields 2-(4-nitrophenyl)butanoic acid and methanol. The hydrolysis of similar p-nitrophenyl esters is a well-studied process. diva-portal.orgnih.gov

Transesterification: When treated with an alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification. masterorganicchemistry.com This equilibrium reaction involves substituting the methyl group of the ester with the alkyl group from the reacting alcohol. masterorganicchemistry.com Using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com

Aminolysis: Reaction with ammonia or a primary or secondary amine leads to the formation of an amide. In this aminolysis reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon and ultimately displacing the methoxy group to form 2-(4-nitrophenyl)butanamide. Kinetic studies on similar compounds show that these reactions can proceed through a stepwise mechanism involving a tetrahedral intermediate. nih.govnih.gov

Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that react with esters to form tertiary alcohols. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent would involve the addition of two equivalents of the reagent. The first equivalent adds to the carbonyl group, forming a ketone intermediate after the elimination of methoxide. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup. libretexts.orgyoutube.com

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Water (Hydrolysis) | H₂O / H⁺ or OH⁻ | 2-(4-nitrophenyl)butanoic acid |

| Alcohol (Transesterification) | R'OH / H⁺ or R'O⁻ | This compound |

| Amine (Aminolysis) | R'NH₂ | N-R'-2-(4-nitrophenyl)butanamide |

| Grignard Reagent | R'MgX | Tertiary Alcohol |

Reduction Chemistry of the Nitro Group

The nitro group on the phenyl ring is a key functional group that can be readily reduced to an amino group, significantly altering the electronic properties of the molecule. masterorganicchemistry.com

A significant transformation of this compound is the reduction of its nitro group to form methyl 2-(4-aminophenyl)butanoate. guidechem.comchemicalbook.com This conversion is a common and important reaction in organic synthesis. wikipedia.org A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org Another common approach is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions |

|---|---|

| H₂, Pd/C | Hydrogen atmosphere, often with a solvent like methanol or ethyl acetate |

| Fe, HCl | Acidic medium |

| Sn, HCl | Acidic medium |

| Zn, HCl | Acidic medium |

| SnCl₂ | pH-neutral, nonaqueous system |

The reduction of an aromatic nitro group to an amine is a six-electron reduction. nih.gov The widely accepted mechanism, first proposed by Haber, involves a series of intermediates. rsc.orgresearchgate.net The nitro group (NO₂) is sequentially reduced to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). nih.govrsc.org

The reaction can proceed through two main pathways: a direct route and an indirect route. In the direct hydrogenation pathway, the nitro compound is reduced to the nitroso intermediate, which is further reduced to the hydroxylamine, and then to the final amine product. rsc.org The indirect or "condensation" pathway involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then reduced to an azo compound, a hydrazo compound, and finally cleaved to the amine. The direct pathway is generally favored under typical catalytic hydrogenation conditions.

Reactions Involving the Butanoate Backbone and Alpha-Carbon

The alpha-carbon of this compound, the carbon atom adjacent to the ester carbonyl group, possesses acidic protons. This acidity allows for the formation of an enolate ion, which can then participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

The protons on the alpha-carbon can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org The negative charge of the enolate is delocalized between the alpha-carbon and the carbonyl oxygen atom. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles. masterorganicchemistry.com For example, the enolate can undergo an SN2 reaction with an alkyl halide (e.g., methyl iodide) to form a new carbon-carbon bond at the alpha-position. youtube.com This alkylation reaction results in the substitution of one of the alpha-hydrogens with an alkyl group, thereby modifying the butanoate backbone. youtube.com

Enolate Chemistry and Alpha-Substitution Reactions

Carbonyl alpha-substitution reactions involve the replacement of a hydrogen atom at the alpha-position (the carbon adjacent to the carbonyl group) with an electrophile. wikipedia.org This process is facilitated by the formation of an enol or, more commonly, an enolate ion intermediate. wikipedia.org For esters like this compound, the α-hydrogens are weakly acidic and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.com

The formation of the enolate from this compound occurs when a base abstracts the proton from the C2 position of the butanoate chain. The resulting enolate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen atom. masterorganicchemistry.com This resonance stabilization makes the enolate a softer nucleophile that tends to react with electrophiles at the carbon atom, which is a crucial step for forming new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

Once formed, this enolate can participate in various alpha-substitution reactions. A key example is alkylation, where the nucleophilic enolate attacks an alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 reaction. This results in the formation of a new C-C bond at the alpha-carbon, yielding a more complex substituted ester. wikipedia.org Such reactions are fundamental in organic synthesis for building larger molecular frameworks from simpler precursors. libretexts.org

Claisen Condensation Pathways with Nitrophenyl Alkanoates

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as a sodium alkoxide. wikipedia.orgbyjus.com The reaction produces a β-keto ester. libretexts.org The mechanism involves the alpha-deprotonation of one ester molecule to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.orgyoutube.com This is followed by the elimination of an alkoxide leaving group. libretexts.org

This compound can participate in what is known as a "crossed" Claisen condensation. In this variation, the enolate of this compound would react with a different ester partner. For the reaction to be efficient, the other ester should ideally be non-enolizable (lacking α-hydrogens) to prevent self-condensation and the formation of multiple products. byjus.com

The reaction sequence is as follows:

Enolate Formation : A strong base (e.g., sodium methoxide) removes the α-proton from this compound.

Nucleophilic Attack : The resulting enolate attacks the carbonyl carbon of the second ester.

Elimination : The tetrahedral intermediate formed collapses, expelling the alkoxide group from the second ester to form the β-keto ester. libretexts.org

This pathway is a powerful tool for synthesizing β-keto esters, which are valuable intermediates in the synthesis of more complex molecules. The reaction requires at least one of the ester reactants to have an alpha-proton and a base that will not engage in competing nucleophilic substitution reactions. byjus.com

Investigations into Reaction Kinetics and Mechanisms

Kinetic studies are essential for elucidating the detailed mechanisms of chemical reactions, including the elementary steps and the structure of transition states. For esters like this compound, kinetic analyses of hydrolysis and aminolysis provide insight into their reactivity and the factors that influence it.

Kinetic Studies of Ester Hydrolysis and Aminolysis

The hydrolysis and aminolysis of 4-nitrophenyl esters are frequently studied because the release of the 4-nitrophenoxide ion can be easily monitored by UV-Vis spectrophotometry, providing a convenient way to measure reaction rates. nih.govcaymanchem.com

Ester Hydrolysis: The hydrolysis of 4-nitrophenyl esters, such as p-nitrophenyl butyrate (B1204436) (a close structural analog), has been extensively studied, often in the context of enzyme kinetics. researchgate.netdiva-portal.orgnih.gov In these reactions, the ester is cleaved by water to produce 4-nitrophenol and the corresponding carboxylic acid. The rate of this reaction is dependent on factors such as pH, temperature, and the presence of catalysts. diva-portal.org The hydrolysis mechanism typically proceeds through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate.

Aminolysis: The aminolysis of nitrophenyl esters involves the reaction of the ester with an amine, yielding an amide and 4-nitrophenol. Kinetic studies on related compounds, like methyl 4-nitrophenyl carbonate, with various amines have shown that the reaction can proceed through different mechanisms depending on the amine's basicity and structure. researchgate.netnih.gov Often, a Brønsted-type plot (logarithm of the rate constant vs. pKa of the amine) is used to analyze the mechanism. nih.govnih.gov A linear Brønsted plot may suggest a single mechanism, while a biphasic or curved plot can indicate a change in the rate-determining step, for instance, from the breakdown of a tetrahedral intermediate to its formation. nih.govresearchgate.netnih.gov

For the aminolysis of methyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines, the Brønsted plot was found to be linear, indicating that the formation of a tetrahedral intermediate is the rate-determining step. nih.gov In contrast, studies on other nitrophenyl carbonates with different amines have shown biphasic plots, suggesting a change in the rate-determining step with increasing amine basicity. researchgate.netnih.gov

| Amine | pKa | Rate Constant (kN) | Mechanism Detail | Reference Compound |

|---|---|---|---|---|

| Piperidine | 11.22 | - | Rate-limiting formation of tetrahedral intermediate | Methyl 4-nitrophenyl thionocarbonate nih.gov |

| Morpholine | 8.70 | - | Rate-limiting breakdown of tetrahedral intermediate | Methyl 4-nitrophenyl thionocarbonate nih.gov |

| Quinuclidine Series | Varies | - | Linear Brønsted plot (β=0.87), rate-limiting breakdown of intermediate | 4-chlorophenyl 4-nitrophenyl carbonate nih.gov |

| Sec. Alicyclic Amine Series | Varies | - | Biphasic Brønsted plot (β1=0.2, β2=0.9), change in rate-determining step | 4-chlorophenyl 4-nitrophenyl carbonate nih.gov |

Influence of Solvent and Structural Modifications on Reactivity

The reactivity of esters in nucleophilic substitution reactions is significantly influenced by the surrounding solvent and by modifications to the ester's structure.

Solvent Effects: The choice of solvent can alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving charged intermediates, such as the tetrahedral intermediate in ester aminolysis, polar solvents are generally expected to stabilize these species, potentially increasing the reaction rate. Studies on the aminolysis of aryl phenyl carbonates in acetonitrile have demonstrated complex kinetics where the solvent plays a crucial role in the reaction pathway. The polarity and hydrogen-bonding capability of the solvent can influence whether the reaction proceeds through a concerted or a stepwise mechanism.

Structural Modifications: Small changes in the structure of either the ester or the nucleophile can lead to significant changes in reactivity and mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 4 Nitrophenyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the Methyl 2-(4-nitrophenyl)butanoate molecule.

The proton NMR (¹H NMR) spectrum of this compound provides a precise map of the hydrogen atoms in the molecule. The expected spectrum would feature distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl ester protons, and the protons of the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the ester carbonyl.

The aromatic protons are expected to appear as a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring, resulting in two distinct doublets in the downfield region. The methine proton (H-2) is anticipated to be a triplet, coupled to the adjacent methylene protons of the ethyl group. The methyl protons of the ester group will appear as a sharp singlet, while the ethyl group will present as a multiplet (methylene, H-3) and a triplet (methyl, H-4).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H-a) | ~ 8.20 | Doublet | ~ 8.8 | 2H |

| Aromatic (H-b) | ~ 7.55 | Doublet | ~ 8.8 | 2H |

| Methine (H-2) | ~ 3.85 | Triplet | ~ 7.5 | 1H |

| Methyl Ester (-OCH₃) | ~ 3.70 | Singlet | - | 3H |

| Methylene (H-3) | ~ 2.10 | Multiplet | ~ 7.5 | 2H |

Complementing the proton data, the carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each unique carbon atom. The presence of the ester carbonyl, the aromatic ring, and the aliphatic chain results in a series of distinct signals. The carbonyl carbon of the ester group is expected to be the most downfield signal among the sp² hybridized carbons, though the aromatic carbon attached to the nitro group will also be significantly shifted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | ~ 173.5 |

| Aromatic (C-c, C-NO₂) | ~ 147.0 |

| Aromatic (C-d, C-CH) | ~ 146.5 |

| Aromatic (C-b) | ~ 129.0 |

| Aromatic (C-a) | ~ 124.0 |

| Methyl Ester (-OCH₃) | ~ 52.5 |

| Methine (C-2) | ~ 45.0 |

| Methylene (C-3) | ~ 27.0 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃NO₄), the molecular weight is 223.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223.

The fragmentation of the molecular ion is expected to occur at the most labile bonds, primarily adjacent to the ester and phenyl functionalities. Key fragmentation pathways would likely include the loss of the methoxy (B1213986) radical (•OCH₃) to yield a fragment at m/z 192, and the loss of the carbomethoxy group (•COOCH₃) resulting in a peak at m/z 164. Cleavage of the ethyl group could also occur.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 223 | [M]⁺ (Molecular Ion) |

| 192 | [M - •OCH₃]⁺ |

| 176 | [M - •NO₂ + H]⁺ |

| 164 | [M - •COOCH₃]⁺ |

| 150 | [C₈H₈NO₂]⁺ |

| 136 | [C₇H₆NO₂]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are critical for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of non-volatile organic compounds like this compound. A reverse-phase HPLC method would be highly effective.

A typical setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. A gradient elution mobile phase, commonly consisting of acetonitrile and water or methanol and water, would provide efficient separation. Given the presence of the nitrophenyl group, a strong chromophore, UV detection at a wavelength around 270-280 nm would be ideal for sensitive detection and quantification.

For enhanced analytical specificity, HPLC can be coupled with mass spectrometry (LC-MS). This powerful hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of MS. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a suitable soft ionization technique for this analyte, as it can generate protonated molecules [M+H]⁺ with minimal fragmentation, allowing for definitive molecular weight confirmation. The use of LC-MS is particularly valuable in complex matrices, enabling the accurate identification and quantification of the target compound even in the presence of co-eluting impurities. unimi.itnih.govmdpi.comresearchgate.netresearchgate.net The development of LC-MS methods often involves derivatization to improve ionization efficiency and chromatographic separation for classes of related compounds. nih.govmdpi.comresearchgate.net

UV-Visible Spectroscopy for Chromophore Analysis and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides significant insights into its chromophoric system, primarily dictated by the 4-nitrophenyl group. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible region, or more broadly, for producing an electronic absorption spectrum.

The principal chromophore in this compound is the 4-nitrophenyl moiety. This system consists of a benzene ring substituted with a nitro group (-NO₂), which is a strong electron-withdrawing group, and an alkyl chain. The interaction between the nitro group and the π-electron system of the benzene ring creates a conjugated system that is responsible for the characteristic UV-Vis absorption. Electronic transitions, typically π → π* (pi to pi star) and n → π* (n to pi star), occur within this chromophore upon absorption of UV or visible light.

While specific, experimentally-derived spectral data for this compound is not widely published in readily accessible literature, the expected UV-Vis absorption characteristics can be reliably inferred from closely related and well-studied compounds, such as 4-nitrophenol and other 4-nitrophenyl esters. For instance, 4-nitrophenol exhibits a maximum absorbance (λmax) that is highly dependent on the pH of the solution, which reflects the protonation state of the phenolic group. wikipedia.orgmdpi.com In its protonated form, 4-nitrophenol has an absorption peak around 317-320 nm. researchgate.net However, upon deprotonation to the 4-nitrophenolate (B89219) ion in basic conditions, the peak undergoes a significant red-shift to approximately 400-405 nm, accompanied by an increase in molar absorptivity. wikipedia.orgresearchgate.net This shift is due to the increased electron-donating ability of the phenoxide ion, which enhances the charge-transfer character of the transition.

For esters like this compound, the electronic environment is similar to the protonated form of 4-nitrophenol. The ester group is not as strongly electron-donating as the phenoxide ion. Therefore, the λmax for this compound is expected to be in the UV region, similar to related compounds like 4-nitrophenyl butyrate (B1204436), which has a λmax of 270 nm. caymanchem.comcaymanchem.com

Detailed Research Findings

The UV-Vis spectrum of compounds containing the 4-nitrophenyl chromophore is characterized by a strong absorption band. The exact position and intensity (molar absorptivity, ε) of this band are influenced by the solvent and the nature of the other substituents on the phenyl ring. The nitro group's strong electron-withdrawing nature facilitates a charge-transfer (CT) transition from the phenyl ring (donor) to the nitro group (acceptor). This is the primary transition observed in the UV-Vis spectrum.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions | Reference |

| 4-Nitrophenol | ~317-320 | Not specified | Acidic/Neutral | researchgate.net |

| 4-Nitrophenolate | ~400-405 | 18,300 - 18,400 | Alkaline | wikipedia.org |

| 4-Nitrophenyl butyrate | 270 | Not specified | Not specified | caymanchem.comcaymanchem.com |

This table presents data from structurally related compounds to infer the spectroscopic properties of this compound.

Reaction Monitoring

UV-Vis spectroscopy is a highly effective technique for monitoring chemical reactions in real-time, provided that a reactant, product, or intermediate has a distinct absorption profile in the UV-Vis range. spectroscopyonline.com The strong absorbance of the 4-nitrophenyl chromophore makes it an excellent probe for monitoring reactions involving this compound.

For example, in a hydrolysis reaction where the ester is cleaved to form 4-nitrophenol, the progress of the reaction can be monitored by observing the change in the UV-Vis spectrum. If the reaction is carried out under alkaline conditions, the formation of the 4-nitrophenolate ion can be quantified by monitoring the increase in absorbance at its λmax of ~400 nm. caymanchem.commedchemexpress.comchemicalbook.com The rate of the reaction can be determined by measuring the change in absorbance over time, as absorbance is directly proportional to the concentration of the product according to the Beer-Lambert law.

Similarly, in reactions where the nitro group is reduced to an amino group, a significant spectral change would occur. The reduction of the nitro group to an amine results in the loss of the strong charge-transfer band, causing the absorbance at the original λmax to decrease. This disappearance of the chromophore can be used to monitor the progress of the reduction. nih.gov This approach is widely used to study the kinetics of catalytic reductions of 4-nitrophenol and related compounds. metrohm.comresearchgate.net

Computational and Theoretical Investigations of Methyl 2 4 Nitrophenyl Butanoate

Molecular Modeling and Geometry Optimization

Molecular modeling is the cornerstone of computational chemistry, enabling the construction of a three-dimensional representation of a molecule. For Methyl 2-(4-nitrophenyl)butanoate, this process begins with defining the connectivity of the atoms, including the stereochemistry at the chiral center (C2 of the butanoate chain). A crucial next step is geometry optimization, a computational process that determines the lowest energy arrangement of the atoms in space, corresponding to the most stable molecular structure.

This optimization is typically performed using methods like molecular mechanics or, for higher accuracy, quantum mechanical calculations such as Density Functional Theory (DFT). The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Description | Predicted Value Range |

| C-C (Aromatic) | Bond lengths within the phenyl ring | 1.38 - 1.41 Å |

| C-N (Nitro) | Bond length between phenyl ring and nitro group | 1.47 - 1.49 Å |

| N-O (Nitro) | Bond lengths within the nitro group | 1.22 - 1.24 Å |

| C=O (Ester) | Carbonyl bond length | 1.20 - 1.22 Å |

| C-O (Ester) | Single bond length in the ester group | 1.33 - 1.36 Å |

| Dihedral Angle (Phenyl-Nitro) | Twist of the nitro group relative to the phenyl ring | 0 - 20° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups found in computational chemistry databases and literature.

The presence of a chiral center means that this compound exists as two enantiomers, (R)- and (S)-. Molecular modeling can be used to generate and analyze both forms. nih.gov While the geometric parameters like bond lengths and angles would be identical for both enantiomers, their three-dimensional arrangement would be non-superimposable mirror images. youtube.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. mdpi.com For this compound, DFT calculations can elucidate its electronic structure and inherent reactivity. These studies typically involve calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. researchgate.netekb.eg A smaller gap generally implies higher reactivity.

The para-nitro group on the phenyl ring is a strong electron-withdrawing group due to both inductive and resonance effects. researchgate.net This has a profound impact on the electronic structure of the entire molecule. DFT studies can quantify this effect by analyzing the charge distribution on the atoms. The nitro group significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.

This electron-withdrawing effect propagates to the benzylic carbon (C2 of the butanoate chain) and the ester group, influencing the molecule's reactivity. For instance, the electrophilicity of the carbonyl carbon in the ester group is enhanced, making it more susceptible to nucleophilic attack. Quantum chemical models can be used to describe the electron-attracting ability of the nitro group. researchgate.net

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govcwu.edu For this compound, key rotational degrees of freedom include the bonds connecting the phenyl ring to the butanoate chain and the bonds within the butanoate chain itself. Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them. rsc.org

In the solid state, the arrangement of molecules is governed by intermolecular interactions. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. elsevierpure.comresearchgate.net For this compound, potential C-H···O interactions involving the nitro and ester oxygen atoms are likely to be significant in its crystal structure.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org For a compound like this compound, a common reaction to study would be its hydrolysis, either under acidic or basic conditions.

By modeling the reactants, transition states, and products, chemists can determine the most likely reaction mechanism. For example, in the base-catalyzed hydrolysis of this ester, a computational study could model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) group. The calculated activation energies for each step would reveal the rate-determining step of the reaction. Studies on related p-nitrophenyl esters have shown that they can be used to probe enzyme reaction mechanisms, with the acyl group being transferred to an active site residue. nih.gov

Thermodynamic and Kinetic Modeling of Transformations

Beyond the reaction pathway, computational chemistry can provide quantitative data on the thermodynamics and kinetics of a transformation. wikipedia.orgwikipedia.org

Thermodynamic modeling focuses on the relative stabilities of reactants and products. By calculating the Gibbs free energy change (ΔG) for a reaction, it is possible to predict whether the reaction is spontaneous under given conditions. A negative ΔG indicates a thermodynamically favorable process. youtube.com

Kinetic modeling , on the other hand, deals with the rate of the reaction. The primary parameter here is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. wikipedia.org A lower activation energy corresponds to a faster reaction rate. Computational methods can calculate the activation energies for different competing reaction pathways, thus predicting which product will be formed faster (the kinetic product). wikipedia.org

For the transformations of this compound, these models can predict reaction outcomes and help in optimizing reaction conditions such as temperature and solvent. nih.gov

Table 2: Hypothetical Calculated Parameters for the Hydrolysis of this compound

| Parameter | Description | Hypothetical Value |

| ΔG (Gibbs Free Energy) | Overall energy change of the reaction | -25 kJ/mol |

| Ea (Activation Energy) | Energy barrier for the rate-determining step | 60 kJ/mol |

| k (Rate Constant) | Proportionality constant relating reaction rate to reactant concentrations | Varies with temperature |

Note: These values are for illustrative purposes and would need to be calculated using specific computational models.

Research Applications of Methyl 2 4 Nitrophenyl Butanoate in Organic Synthesis and Chemical Biology

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of Methyl 2-(4-nitrophenyl)butanoate make it a versatile precursor in the synthesis of larger, more complex molecules, including pharmaceuticals and novel materials.

This compound is a key intermediate in the synthesis of Indobufen, a reversible cyclooxygenase inhibitor used as an antiplatelet agent. In synthetic routes leading to Indobufen, 2-(4-nitrophenyl)butyric acid is often used as the starting material. A critical step in this process involves the protection of the carboxylic acid group to prevent unwanted side reactions in subsequent steps. This is commonly achieved through Fischer esterification, where 2-(4-nitrophenyl)butyric acid is reacted with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to yield this compound google.com.

Once the carboxylic acid is protected as a methyl ester, the nitro group on the phenyl ring can be reduced to an amine. This amino intermediate is then further elaborated and cyclized to form the core structure of Indobufen. The final step typically involves the hydrolysis of the methyl ester back to a carboxylic acid to yield the active pharmaceutical ingredient. This strategic use of this compound as a protected intermediate is crucial for achieving a high yield and purity of the final drug product google.com.

While specific examples of this compound being directly used in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented, its structure contains the necessary functionalities to serve as a potential precursor for organic linkers. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands mdpi.com.

The synthesis of these frameworks relies on organic linkers that possess specific geometries and coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles researchgate.netgoogle.com. This compound can be chemically modified to become such a linker. The two primary transformations would be:

Reduction of the nitro group: The 4-nitro group can be readily reduced to a 4-amino group, a common coordinating site in MOF synthesis.

Hydrolysis of the methyl ester: The ester can be hydrolyzed to a free carboxylic acid, which is the most common functional group used to link to metal centers in MOFs.

The resulting molecule, 2-(4-aminophenyl)butanoic acid, would be a bifunctional linker suitable for constructing novel frameworks. The design and synthesis of MOFs using derivatives of aromatic carboxylic acids are areas of active research, with applications in gas storage, separation, and catalysis researchgate.netrsc.org.

Application as a Spectrophotometric Substrate in Enzyme Assays

In the field of chemical biology, chromogenic substrates are essential for studying enzyme activity. While this compound itself is not typically used for this purpose, the structurally related compound, 4-nitrophenyl butyrate (B1204436) (pNPB) , is a widely used spectrophotometric substrate for assaying the activity of hydrolytic enzymes. The principle of these assays relies on the enzymatic release of a colored product. For clarity, the following sections will describe the established application of pNPB.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) and esterases (carboxylic ester hydrolases, EC 3.1.1.1) are enzymes that catalyze the hydrolysis of ester bonds. 4-Nitrophenyl butyrate (pNPB) is a common substrate used to measure the activity of these enzymes in a simple and continuous manner core.ac.ukmdpi.comnih.gov. The assay takes advantage of the fact that the hydrolysis of the colorless pNPB releases 4-nitrophenol (pNP) diva-portal.orgmedchemexpress.com.

The activity of a wide variety of lipases and esterases can be quantified using this method, and the substrate's butyrate chain makes it particularly suitable for enzymes that prefer short-chain fatty acid esters nih.govnih.gov. The rate of hydrolysis is directly proportional to the concentration of the active enzyme under specific conditions of temperature, pH, and substrate concentration sigmaaldrich.com. Researchers have used this assay to characterize enzymes from various sources, including bacteria, fungi, and mammals, and to study the effects of inhibitors or environmental conditions on enzyme activity nih.govdergipark.org.tr.

| Enzyme | Source | Km (mM) | Vmax (U/mg or µM/min) | Optimal pH | Optimal Temp (°C) |

|---|---|---|---|---|---|

| Lipase (B570770) Sub1 | Streptomyces scabies | 0.57 | 2361 U/mg | 7.5 | Not Specified |

| Esterase DS-007 | Hot Spring Metaproteome | 0.32 | 238.86 µM/min | 9.5 | 55 |

| Wild Type Lipase | Thermomyces lanuginosus | 1.14 | 0.95 U/mg protein | 7.0 | 25 |

The utility of 4-nitrophenyl butyrate (pNPB) as a substrate lies in the spectral properties of its hydrolysis product, 4-nitrophenol (pNP). At neutral or acidic pH, pNP is protonated and largely colorless. However, at pH values above its pKa of ~7.1, it deprotonates to form the 4-nitrophenolate (B89219) anion, which is a distinct yellow color and exhibits strong absorbance in the 400-420 nm range mdpi.commdpi.com.

The enzymatic reaction is as follows: 4-Nitrophenyl butyrate (colorless) + H₂O ---(Lipase/Esterase)--> Butyric Acid + 4-Nitrophenol (pNP)

In a buffered solution with a pH > 7.1, the equilibrium shifts to produce the yellow 4-nitrophenolate anion: 4-Nitrophenol ⇌ 4-Nitrophenolate Anion (yellow) + H⁺

By monitoring the increase in absorbance at approximately 405-415 nm over time using a spectrophotometer, the rate of the enzymatic reaction can be precisely quantified mdpi.com. The enzyme activity is calculated using the Beer-Lambert law, where the rate of change in absorbance is converted to the rate of product formation using the molar extinction coefficient of the 4-nitrophenolate anion sigmaaldrich.com. This method is valued for its simplicity, sensitivity, and amenability to high-throughput screening formats mdpi.comresearchgate.net.

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Substrate | 4-Nitrophenyl butyrate (pNPB) | Source of the chromogenic leaving group. |

| Wavelength (λmax) | 400 - 420 nm | Wavelength of maximum absorbance for the 4-nitrophenolate anion. |

| pH | 7.2 - 9.5 | Ensures the formation of the colored 4-nitrophenolate and is typically set to the enzyme's optimum. |

| Temperature | 25 - 55 °C | Set to the enzyme's optimal temperature for maximum activity. |

| Buffer System | Phosphate or Tris-HCl | Maintains a constant pH throughout the reaction. |

Studies on Biological Target Interactions

Direct studies on the biological targets of this compound are limited, as it is primarily considered a synthetic intermediate rather than a biologically active agent itself. Its most significant biological relevance is indirect, through its role as a precursor to the drug Indobufen. The biological targets of Indobufen are well-characterized, and it functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking prostaglandin and thromboxane synthesis, which leads to its anti-inflammatory and antiplatelet effects.

While the ester itself is not the final active compound, some related nitroaromatic compounds and simple esters have been investigated for biological activity. For instance, various esters of organic acids have shown potential antifungal or antimicrobial properties nih.govresearchgate.net. However, extensive research into the specific interactions of this compound with biological targets has not been a primary focus of scientific investigation. Its main value in a biological context remains its utility in the synthesis of pharmacologically active molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indobufen |

| 2-(4-nitrophenyl)butyric acid |

| Methanol |

| Sulfuric acid |

| 2-(4-aminophenyl)butanoic acid |

| 4-Nitrophenyl butyrate (pNPB) |

| 4-Nitrophenol (pNP) |

| 4-Nitrophenolate |

| Butyric Acid |

| Prostaglandin |

Investigation of Enzyme Inhibition Mechanisms (e.g., Retinoic Acid Metabolizing Enzymes for related compounds)

There is currently no scientific literature available that links this compound to the investigation of enzyme inhibition mechanisms. Furthermore, no studies were found that explore its potential inhibitory effects on any enzyme, including the retinoic acid metabolizing enzymes.

Research on the inhibition of retinoic acid metabolizing enzymes, such as those from the cytochrome P450 family (e.g., CYP26A1), is an active area of investigation for therapeutic purposes. However, the inhibitors studied are structurally distinct from this compound.

Modulation of Enzyme Activities by Derivatives

Consistent with the lack of data on the parent compound, there is no information available regarding the modulation of enzyme activities by derivatives of this compound. The synthesis of its parent acid, 2-(4-nitrophenyl)butyric acid, is described in the patent literature, suggesting that derivatives could be synthesized. However, their biological activities and effects on enzyme function have not been reported.

In contrast, other classes of nitrophenyl esters, such as p-nitrophenyl butyrate, are widely used as colorimetric substrates for various enzymes, particularly lipases and esterases. The enzymatic hydrolysis of these substrates releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically to determine enzyme activity. This established application for similar compounds could suggest a potential avenue of research for this compound, but as of now, no such studies have been published.

Future Research Directions and Outlook for Methyl 2 4 Nitrophenyl Butanoate

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter at the C2 position of Methyl 2-(4-nitrophenyl)butanoate makes the development of efficient asymmetric synthetic routes a paramount objective. Access to enantiomerically pure forms of this compound is crucial for potential applications in stereoselective synthesis and as chiral building blocks. Future research should focus on the following areas:

Catalytic Asymmetric Hydrogenation: A primary focus should be the development of catalytic systems for the asymmetric hydrogenation of a suitable prochiral precursor, such as methyl 2-(4-nitrophenyl)but-2-enoate. Drawing inspiration from successful asymmetric hydrogenations of similar substrates, research could explore a variety of chiral catalysts. nih.govdicp.ac.cn Transition metal catalysts based on ruthenium, rhodium, and iridium, paired with chiral ligands, have shown great promise in the asymmetric hydrogenation of heteroarenes and other unsaturated compounds. nih.govdicp.ac.cn The exploration of ligands such as chiral bisphosphines (e.g., BINAP) and N,P-ligands could lead to high enantioselectivity under mild conditions. dicp.ac.cn

Asymmetric Michael Additions: Another promising avenue is the asymmetric Michael addition of nucleophiles to a nitroalkene precursor. Organocatalysis, in particular, has emerged as a powerful tool for such transformations. mdpi.com Chiral amines or prolinol derivatives could be investigated as catalysts for the conjugate addition of a malonate or other C2-synthon to 1-nitro-4-(prop-1-en-1-yl)benzene, followed by further functional group manipulation to yield the target ester. mdpi.com

Enzyme-Catalyzed Kinetic Resolution: The kinetic resolution of a racemic mixture of this compound using lipases or esterases presents a viable alternative. Lipases are known to exhibit high enantioselectivity in the hydrolysis of esters. diva-portal.org By screening a variety of commercially available or engineered enzymes, it may be possible to selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess.

A summary of potential catalytic systems for exploration is presented in Table 1.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic Approach | Catalyst Type | Potential Ligands/Catalysts | Key Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal | Ru-BINAP, Rh-DIPAMP, Ir-SpinPHOX | High efficiency, broad substrate scope |

| Asymmetric Michael Addition | Organocatalysis | Prolinol derivatives, chiral secondary amines | Metal-free, environmentally benign |

Exploration of Undiscovered Reactivity Patterns

The unique combination of a nitro group, an ester, and an activated C-H bond at the alpha position suggests that this compound may exhibit novel reactivity. Future studies should aim to systematically explore its chemical transformations.

Selective Reduction of the Nitro Group: A key area of interest is the chemoselective reduction of the nitro group to an amine, yielding methyl 2-(4-aminophenyl)butanoate. This resulting amino acid ester is a valuable building block for peptides and other biologically active molecules. Research should focus on developing catalytic systems, such as those using iron or nickel nanoparticles, that can achieve this reduction with high selectivity, leaving the ester functionality intact. researchgate.netmst.edunih.gov Transfer hydrogenation methodologies using alcohols or hydrazine (B178648) as the hydrogen source could provide mild and efficient routes. mst.edunih.gov

Reactions at the α-Carbon: The proton at the C2 position is activated by the adjacent ester group. This opens up possibilities for various carbon-carbon bond-forming reactions. Future work could investigate the deprotonation of this position followed by alkylation, aldol-type reactions, or Michael additions to expand the molecular complexity.

Transformations of the Ester Group: While often seen as a stable protecting group, the methyl ester can be transformed into other functional groups. Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or conversion to an amide could provide access to a diverse range of derivatives with potentially new properties and applications.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Investigating the displacement of the nitro group or other substituents on the ring could lead to novel compounds that are otherwise difficult to synthesize.

Advanced Mechanistic Studies through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. An integrated approach combining experimental and computational methods will be crucial.

Kinetic Studies: Experimental kinetic studies, similar to those performed on the aminolysis of related carbonates or the hydrolysis of p-nitrophenyl butyrate (B1204436), can provide valuable insights into reaction orders, rate-determining steps, and the influence of substituents. diva-portal.orgresearchgate.net By systematically varying reaction parameters and monitoring reaction progress, detailed mechanistic hypotheses can be formulated.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways. mdpi.com These studies can elucidate the structures of transition states and intermediates, calculate activation energies, and provide a theoretical basis for observed reactivity and selectivity. mdpi.comorientjchem.org For instance, computational chemistry can help understand the charge distribution on the molecule, predicting sites of nucleophilic or electrophilic attack. researchgate.netresearchgate.net This predictive power can guide the rational design of new catalysts and experiments. mdpi.com

Table 2: Integrated Approaches for Mechanistic Studies

| Method | Focus | Information Gained |

|---|---|---|

| Experimental | ||

| Kinetic Analysis (e.g., Spectrophotometry) | Reaction rates, substituent effects | Rate laws, Hammett correlations, identification of rate-determining steps |

| In-situ Spectroscopy (NMR, IR) | Identification of intermediates | Direct observation of transient species |

| Isotope Labeling Studies | Tracing atomic pathways | Confirmation of bond-breaking and bond-forming steps |

| Computational | ||

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles | Activation barriers, reaction thermodynamics, geometric parameters |

Expansion of Research Tool Applications

Beyond its role as a synthetic intermediate, this compound and its derivatives could be developed into valuable research tools.

Probes for Enzyme Activity: Inspired by the use of 4-nitrophenyl butyrate as a colorimetric substrate for lipases, this compound could be investigated as a substrate for various hydrolytic enzymes. caymanchem.comnih.gov The release of the 4-nitrophenolate (B89219) ion upon hydrolysis can be monitored spectrophotometrically. The chiral nature of the substrate could make it a useful tool for probing the stereoselectivity of enzymes.

Derivatization for Biological Assays: The nitro group can be readily reduced to an amine, which can then be functionalized with fluorescent tags, biotin, or other reporter molecules. This would allow for the use of the resulting compounds as probes in biological systems, for example, in studying protein-ligand interactions or as tracers in cellular uptake studies.

Precursors for Novel Materials: The aromatic nitro compound can serve as a precursor for polymers or other materials. For example, the corresponding diamino derivative (obtained after reduction of the nitro group and conversion of the ester to an amide) could be used as a monomer in polymerization reactions to create novel polyamides or polyimides with specific properties conferred by the chiral butanoate side chain.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-(4-nitrophenyl)butanoate, and how are they experimentally determined?

- Answer : The compound's molecular weight (223.23 g/mol), density (1.193 g/cm³), and boiling point (344.1°C at 760 mmHg) are critical for experimental design. These properties are typically determined via gas chromatography-mass spectrometry (GC-MS) for volatility, differential scanning calorimetry (DSC) for thermal stability, and densitometry for density . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural features like ester and nitro groups. For example, the nitro group's strong electron-withdrawing effect influences chemical shifts in ¹H-NMR (e.g., aromatic protons near the nitro group appear downfield) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : A two-step synthesis is typical:

Esterification : Reacting 2-(4-nitrophenyl)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄) forms the ester.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via thin-layer chromatography (TLC) and HPLC (>98% purity) . Alternative routes include Suzuki-Miyaura coupling for introducing the 4-nitrophenyl group to pre-formed ester scaffolds .

Q. How can researchers validate the structural integrity of this compound?

- Answer : Multi-technique validation is essential:

- ¹H/¹³C-NMR : Aromatic protons (δ 7.5–8.2 ppm) and ester carbonyl (δ ~170 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z 223) and fragmentation patterns (e.g., loss of –OCH₃) align with expected behavior .

- Elemental Analysis : Matches calculated C, H, N, O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound derivatives for medicinal chemistry applications?

- Answer : Regioselectivity is controlled via:

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., C–H activation) to introduce functional groups at specific positions.

- Protecting Groups : Temporary protection of the ester moiety during nitration or alkylation steps minimizes side reactions.

- Computational Modeling : Density functional theory (DFT) predicts reactive sites, guiding synthetic design. Derivatives like threo-4k (a tricarboxylate analog) demonstrate how steric and electronic effects influence reactivity .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Answer : Stability studies under accelerated conditions (40°C/75% RH) show:

- Polar Solvents (e.g., DMSO) : Promote hydrolysis of the ester group over time (confirmed via HPLC degradation peaks).

- Nonpolar Solvents (e.g., Hexane) : Enhance stability (>12 months at 25°C).

- Light Sensitivity : UV-Vis spectroscopy reveals nitro group photodegradation; amber glass vials are recommended .

Q. What analytical methods resolve contradictions in impurity profiling for this compound batches?

- Answer : Impurity identification involves:

- HPLC-PDA/MS : Detects trace byproducts (e.g., unreacted 4-nitrophenyl precursors or oxidized intermediates).

- Reference Standards : Co-injection with certified impurities (e.g., fenofibric acid analogs) quantifies levels against calibration curves .

- Forced Degradation Studies : Acid/base hydrolysis, oxidation (H₂O₂), and thermal stress identify degradation pathways .

Q. How can this compound serve as a precursor in designing bioactive molecules?

- Answer : The nitro group is reducible to an amine (–NH₂), enabling:

- Antimicrobial Agents : Coupling with sulfonamide moieties (e.g., analogs of 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamid) .

- Anti-inflammatory Derivatives : Ester hydrolysis to carboxylic acid followed by conjugation with heterocycles (e.g., isoxazole) improves solubility and target binding .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

- Answer : Tools like SwissADME and Molecular Operating Environment (MOE) model:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- Metabolic Sites : Cytochrome P450 enzyme interactions (e.g., CYP3A4-mediated oxidation).

- Toxicity : Ames test predictions for mutagenicity .

Methodological Notes

- Spectroscopic Data Interpretation : Cross-reference NMR shifts with databases (e.g., SciFinder) to distinguish positional isomers (e.g., 2- vs. 4-substituted nitrophenyl groups) .

- Synthetic Scalability : Pilot-scale reactions (>10 g) require optimized reflux conditions to prevent ester hydrolysis .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds (potential carcinogenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.